molecular formula C18H30N2 B13948955 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- CAS No. 54951-34-7

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-

Cat. No.: B13948955
CAS No.: 54951-34-7
M. Wt: 274.4 g/mol
InChI Key: JHOORYVOLSYYMM-UHFFFAOYSA-N
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Description

1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This particular compound features a tetrahydrobenzazepine core with a diisopropylaminoethyl side chain, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinones, while reduction can produce tetrahydrobenzazepines .

Mechanism of Action

The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses. For instance, it can interact with nicotinic acetylcholine receptors, affecting neurotransmission and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the diisopropylaminoethyl side chain in 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives. This side chain can influence the compound’s solubility, receptor binding affinity, and overall pharmacokinetic profile .

Properties

CAS No.

54951-34-7

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

N-propan-2-yl-N-[2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]propan-2-amine

InChI

InChI=1S/C18H30N2/c1-15(2)20(16(3)4)14-13-19-12-8-7-10-17-9-5-6-11-18(17)19/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3

InChI Key

JHOORYVOLSYYMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1CCCCC2=CC=CC=C21)C(C)C

Origin of Product

United States

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